N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
Overview
Description
N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that it exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and bacterial cell wall synthesis, respectively. It has also been suggested that it exhibits its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum activity against fungi and bacteria. Additionally, it has been found to exhibit low toxicity towards mammalian cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in scientific research. Finally, the study of its mechanism of action could provide insights into the development of new antifungal, antibacterial, and antitumor agents.
Scientific Research Applications
N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18(12-15-6-2-1-3-7-15)25-20(22-14-17-9-5-11-27-17)23-19(24-25)16-8-4-10-21-13-16/h1-11,13H,12,14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZXOQCXUCJMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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